ML352

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

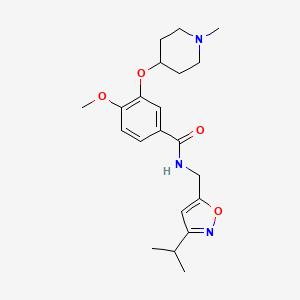

ML352 is a novel, noncompetitive inhibitor of the presynaptic choline transporter (CHT), a key regulator of acetylcholine (ACh) synthesis. Identified via high-throughput screening of the MLPCN library, this compound emerged from iterative optimization of a 4-methoxy-3-(piperidin-4-yl)oxy benzamide scaffold . It exhibits high affinity for CHT, with a Ki of 92 ± 2.8 nM in HEK293 cells expressing human CHT and 172 ± 12 nM in mouse forebrain synaptosomes . Unlike classical CHT inhibitors, this compound acts noncompetitively, reducing the maximum transport velocity (Vmax) without altering the choline Km (2.5 ± 0.4 μM), suggesting an allosteric mechanism .

Pharmacokinetic studies reveal moderate CNS penetration (brain-to-plasma ratio = 0.4–0.6 in rats) and rapid clearance (t1/2 = 1.2–2.5 hours), making it suitable for acute experimental applications .

準備方法

ML352の合成は、市販の出発物質から始まるいくつかのステップを含みます。合成経路には、求核置換反応や環化反応などのさまざまな化学反応による主要な中間体の生成が含まれます。最終生成物は、カラムクロマトグラフィーなどの精製技術により得られます。 This compoundの工業生産方法には、これらの合成経路を最適化して、高収率と高純度を確保することが含まれる可能性があります .

化学反応の分析

ML352は、次のようないくつかのタイプの化学反応を起こします。

酸化: this compoundは、特定の条件下で酸化されて酸化誘導体になります。

還元: 還元反応は、this compoundに存在する官能基を修飾するために使用できます。

置換: this compoundは、特定の原子または基が他の原子または基と置換される置換反応を受けることができます。これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、およびさまざまな求核剤が含まれます。 .

科学研究アプリケーション

This compoundは、次のようないくつかの科学研究アプリケーションがあります。

化学: コリン輸送体とそのアセチルコリン合成における役割を研究するためのツールとして使用されます。

生物学: this compoundは、さまざまな生物学的システムにおけるアセチルコリンの生理機能を調査するために使用されます。

医学: アルツハイマー病、パーキンソン病、重症筋無力症などのコリン作動性シグナル伝達に関連する病気における潜在的な治療用途があります。

科学的研究の応用

Pharmacological Properties

Mechanism of Action

ML352 operates by inhibiting choline uptake through the CHT, thereby affecting acetylcholine synthesis. Its high affinity for CHT is characterized by a Ki value of approximately 92 nM, indicating strong binding and inhibition capabilities. Importantly, this compound does not inhibit acetylcholinesterase or choline acetyltransferase, nor does it interact with other neurotransmitter transporters such as those for dopamine, serotonin, or norepinephrine .

In Vitro Studies

In cellular models, this compound has demonstrated noncompetitive inhibition of choline uptake in intact cells and synaptosomes. It also reduces the density of hemicholinium-3 binding sites in membrane assays, suggesting allosteric interactions with the transporter . This specificity positions this compound as a valuable tool for exploring cholinergic signaling pathways without the confounding effects seen with less selective agents.

In Vivo Studies

Pharmacokinetic studies indicate that this compound has significant central nervous system (CNS) penetration and rapid clearance rates in animal models. These properties make it suitable for in vivo studies aimed at understanding altered cholinergic signaling and its behavioral implications .

Potential Therapeutic Applications

This compound's unique profile suggests several potential applications in therapeutic contexts:

- Cholinergic Imaging : Given its ability to modulate CHT activity, this compound could serve as a platform for developing imaging agents that visualize cholinergic activity in the brain.

- Neurological Disorders : The modulation of acetylcholine levels may have implications for treating conditions such as Alzheimer's disease, schizophrenia, and other disorders characterized by dysregulated cholinergic signaling.

- Behavioral Studies : this compound can be utilized to investigate the role of cholinergic signaling in various behavioral paradigms in rodent models, providing insights into learning, memory, and attention mechanisms .

Case Study 1: Cholinergic Modulation in Rodents

A study utilizing this compound demonstrated its efficacy in altering behavioral responses linked to cholinergic signaling. The compound was administered to rodents, resulting in observable changes in attention and learning tasks. The findings suggest that this compound can effectively probe the role of CHT in these processes .

Case Study 2: Development of CHT Inhibitors

Research focused on optimizing this compound led to the identification of additional compounds with improved pharmacological profiles. This work illustrates how initial findings with this compound can inform the development of next-generation CHT inhibitors that may offer enhanced therapeutic benefits .

Summary Table of Key Findings

| Parameter | This compound |

|---|---|

| Target | Choline Transporter (CHT) |

| Mechanism | Noncompetitive inhibitor |

| Affinity (K_i) | 92 nM |

| Inhibition | Choline uptake |

| CNS Penetration | Significant |

| Clinical Stage | Preclinical |

作用機序

ML352は、シナプス前コリン輸送体を非競合的に阻害することにより効果を発揮します。この阻害は、コリンの取り込みを減らし、それによってアセチルコリンの合成を減少させます。 This compoundの分子標的はコリン輸送体であり、それはアロステリックな方法で輸送体と相互作用し、つまり阻害効果を発揮するために活性部位とは異なる部位に結合します .

類似の化合物との比較

This compoundは、その高い親和性と選択性のために、他のコリン輸送体阻害剤と比べてユニークです。類似の化合物には次のようなものがあります。

ヘミコリニウム-3: 別のコリン輸送体阻害剤ですが、作用機序が異なり、選択性が低いです。

ベサミコール: 小胞性アセチルコリン輸送体を阻害し、合成ではなくアセチルコリンの貯蔵に影響を与えます。

ラドスチジル: アセチルコリンエステラーゼとモノアミンオキシダーゼを阻害する多機能薬ですが、コリン輸送体は阻害しません .

This compoundは、他の関連酵素や輸送体に影響を与えることなく、コリン輸送体を特異的に阻害することで際立っており、研究や潜在的な治療用途のための貴重なツールとなっています。

類似化合物との比較

Hemicholinium-3 (HC-3)

HC-3 is the prototypical CHT inhibitor and the primary comparator for ML352. Key distinctions include:

Structural Differences :

- This compound features a neutral benzamide-piperidine scaffold .

- HC-3 contains a bis-tetrahydroisoquinoline structure with two positive charges, limiting blood-brain barrier permeability .

Functional Implications :

- This compound’s noncompetitive action allows efficacy in high-choline environments (e.g., brain extracellular fluid), whereas HC-3’s competitive inhibition requires supraphysiological concentrations for efficacy, increasing toxicity risks .

- This compound’s allosteric modulation may stabilize CHT conformations that enhance surface trafficking, a property absent in HC-3 .

Other CHT-Targeted Compounds

While HC-3 is the primary comparator, other experimental CHT inhibitors include VU6001221, an optimized derivative of this compound with improved in vivo stability .

Research Findings and Clinical Relevance

- Preclinical Studies : this compound reduces ACh synthesis in synaptosomes by 80–90% at 1 μM, correlating with behavioral deficits in rodent memory tasks .

- Therapeutic Potential: Noncompetitive CHT inhibition could treat cholinergic hyperactivity in disorders like dystonia or myasthenia, avoiding off-target effects seen with HC-3 .

- Limitations : Rapid clearance may necessitate sustained-release formulations for chronic applications .

生物活性

ML352 is a novel compound identified as a potent and selective inhibitor of the presynaptic choline transporter (CHT). This compound has garnered attention for its potential applications in cholinergic imaging and therapeutic development. The following sections detail its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

This compound functions primarily as a noncompetitive inhibitor of the CHT, which is crucial for acetylcholine (ACh) synthesis. The compound exhibits a high affinity for this transporter with a dissociation constant (Ki) of approximately 92 nM . This selectivity is significant as this compound does not inhibit other key enzymes or transporters involved in neurotransmission, such as acetylcholinesterase (AChE) or choline acetyltransferase (ChAT), nor does it affect dopamine, serotonin, or norepinephrine transporters.

Key Findings:

- Inhibition Characteristics : this compound shows noncompetitive inhibition of choline uptake in various cellular models, including transfected cells and synaptosomes. The kinetics indicate that it reduces the maximum rate of transport (Vmax) without altering the affinity for choline (Km) .

- Allosteric Interactions : The compound appears to interact with an allosteric site on the CHT, as evidenced by reduced hemicholinium-3 (HC-3) binding in membrane assays .

Pharmacokinetics

Pharmacokinetic studies of this compound reveal several important characteristics:

- CNS Penetration : this compound demonstrates significant central nervous system (CNS) penetration, suggesting its potential efficacy in treating CNS disorders .

- Metabolism : The compound exhibits limited in vitro metabolism and rapid clearance, which may influence dosing regimens in therapeutic applications .

Comparative Data Table

The following table summarizes the key pharmacological properties of this compound compared to other known CHT inhibitors:

| Property | This compound | HC-3 | Other CHT Inhibitors |

|---|---|---|---|

| Type of Inhibition | Noncompetitive | Competitive | Varies |

| Ki (nM) | 92 | 128.6 | Varies |

| CNS Penetration | High | Moderate | Varies |

| Selectivity | High | Low | Varies |

| Effect on AChE/ChAT | None | Inhibitory | Varies |

Case Studies

- Cholinergic Imaging : A study demonstrated that this compound could enhance cholinergic signaling without off-target effects commonly associated with competitive inhibitors. This property makes it a promising candidate for imaging studies aimed at visualizing cholinergic activity in vivo .

- Therapeutic Potential : Research indicates that this compound may be beneficial in conditions characterized by cholinergic dysfunction, such as Alzheimer's disease. Its ability to selectively inhibit CHT could lead to increased levels of ACh, potentially improving cognitive function .

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of ML352, and how is its inhibitory activity quantified in vitro?

this compound acts as a noncompetitive inhibitor of the presynaptic choline transporter (CHT), with Ki values of 92 nM (human CHT-expressing HEK293 cells) and 166 nM (mouse forebrain synaptosomes) . To quantify inhibition, researchers employ radiolabeled choline uptake assays, comparing treated and untreated samples. Key controls include using CHT-negative cell lines and validating results with orthogonal methods like fluorescence-based transport assays. Data should be normalized to protein content and analyzed via nonlinear regression to derive inhibition constants .

Q. What experimental protocols are recommended for validating this compound’s specificity for CHT over other acetylcholine-related targets?

- Step 1 : Perform competitive binding assays against acetylcholinesterase (AChE) and nicotinic/muscarinic receptors.

- Step 2 : Use CHT-knockout models or RNAi-mediated CHT suppression to confirm target dependence.

- Step 3 : Compare this compound’s activity with structurally related analogs (e.g., VU6001221) to assess off-target effects . Include dose-response curves and statistical validation (e.g., ANOVA with post-hoc tests) .

Q. How can researchers ensure the chemical purity and stability of this compound in experimental setups?

- Analytical Methods : Use HPLC (≥95% purity threshold) and mass spectrometry for identity confirmation.

- Stability Testing : Conduct accelerated degradation studies under varying pH, temperature, and light conditions.

- Storage : Prepare stock solutions in DMSO, aliquot to avoid freeze-thaw cycles, and validate activity after long-term storage .

Advanced Research Questions

Q. How should researchers address discrepancies in this compound’s inhibitory potency between high-throughput screening (HTS) and follow-up studies?

Discrepancies may arise from assay variability (e.g., HTS vs. low-throughput validation) or compound aggregation. Mitigation strategies:

- Replicate Experiments : Use triplicate measurements across independent batches.

- Aggregation Testing : Include detergent controls (e.g., 0.01% Triton X-100) to rule out nonspecific effects.

- Data Normalization : Adjust for batch effects using z-score transformations .

Q. What methodological approaches optimize this compound’s pharmacokinetic (PK) properties for in vivo neurochemical studies?

- Structural Optimization : Introduce metabolically stable groups (e.g., fluorination) to enhance half-life.

- CNS Penetration : Measure brain-to-plasma ratios via LC-MS/MS after systemic administration.

- Dose Conversion : Use allometric scaling (e.g., mouse-to-human) based on body surface area .

Q. How can in vitro findings with this compound be translated to in vivo models of cholinergic dysfunction?

- Model Selection : Use CHT-deficient rodents or disease models (e.g., Alzheimer’s).

- Biomarkers : Monitor extracellular acetylcholine via microdialysis post-ML352 administration.

- Behavioral Correlates : Pair neurochemical data with cognitive tests (e.g., Morris water maze) .

Q. What statistical frameworks are appropriate for analyzing contradictory data in this compound’s dose-response relationships?

- Bayesian Hierarchical Models : Account for inter-experiment variability.

- Bootstrap Resampling : Estimate confidence intervals for EC50/IC50 values.

- Meta-Analysis : Pool data from multiple studies using random-effects models .

Q. Methodological Best Practices

Designing a Robust Experimental Workflow for this compound Studies

Ethical and Reporting Standards for this compound Research

特性

IUPAC Name |

4-methoxy-3-(1-methylpiperidin-4-yl)oxy-N-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N3O4/c1-14(2)18-12-17(28-23-18)13-22-21(25)15-5-6-19(26-4)20(11-15)27-16-7-9-24(3)10-8-16/h5-6,11-12,14,16H,7-10,13H2,1-4H3,(H,22,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBLVOWHFRUAMCP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NOC(=C1)CNC(=O)C2=CC(=C(C=C2)OC)OC3CCN(CC3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。